Molecular Weight Differentiation: Target Compound vs. Non-Silylated and Non-Brominated Analogs
The target compound exhibits a molecular weight of 309.18 g/mol, which is 72.18 g/mol higher than its non-silylated analog 5-bromo-2,3-difluorobenzoic acid (237.00 g/mol) and 78.90 g/mol higher than 2,3-difluoro-4-(trimethylsilyl)benzoic acid (230.28 g/mol) [1][2]. This difference reflects the combined mass contribution of the TMS group and bromine atom, which directly impacts chromatographic retention time, mass spectrometric detection limits, and physicochemical properties such as lipophilicity.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 309.18 g/mol |
| Comparator Or Baseline | 5-Bromo-2,3-difluorobenzoic acid: 237.00 g/mol; 2,3-Difluoro-4-(trimethylsilyl)benzoic acid: 230.28 g/mol |
| Quantified Difference | +72.18 g/mol vs. non-silylated analog; +78.90 g/mol vs. debromo analog |
| Conditions | Computed molecular weight based on molecular formula (C10H11BrF2O2Si vs. C7H3BrF2O2 vs. C10H12F2O2Si) |
Why This Matters
The significant molecular weight difference directly influences LC-MS method development, requiring adjusted ionization parameters and retention time windows, which is a critical consideration in procurement for analytical chemistry applications.
- [1] PubChem CID 58538059: 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid. Molecular Weight: 309.18 g/mol. View Source
- [2] 001Chemical: 2,3-Difluoro-4-(trimethylsilyl)benzoic acid (CAS 518070-16-1). Molecular Weight: 230.28 g/mol. View Source
